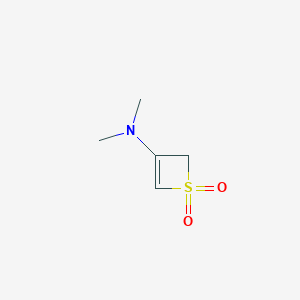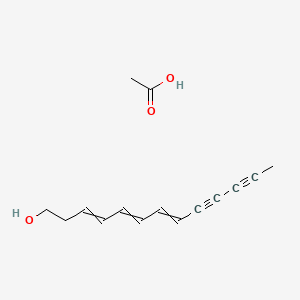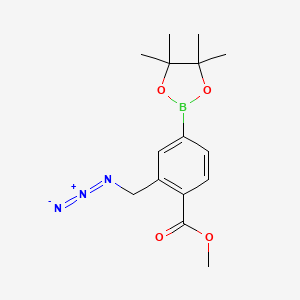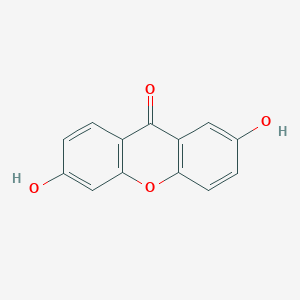
2,6-Dihydroxyxanthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by two hydroxyl groups attached to the xanthone nucleus at positions 2 and 6. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyxanthone can be synthesized from 2,6-dihydroxybenzoic acid. The synthesis involves the condensation of 2,6-dihydroxybenzoic acid with appropriate reagents under specific conditions. One common method involves heating the acid with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of microwave heating has been explored to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: 2,6-Dihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone nucleus can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups through etherification or esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for etherification and esterification reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxanthones.
Substitution: Alkyl or acyl derivatives of this compound.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex xanthone derivatives.
Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of 2,6-Dihydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anticancer Activity: It interacts with topoisomerase II protein, inhibiting its activity and leading to the suppression of cancer cell proliferation.
Anti-inflammatory Activity: It modulates key inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
相似化合物的比较
2,6-Dihydroxyxanthone is compared with other xanthone derivatives such as:
1,6-Dihydroxyxanthone: Similar structure but with hydroxyl groups at positions 1 and 6.
1,3-Dihydroxyxanthone: Hydroxyl groups at positions 1 and 3.
1,2-Dihydroxy-6,7,8-trimethoxyxanthone: A more complex derivative with additional methoxy groups, showing enhanced bioactivity.
This compound stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities and potential therapeutic applications.
属性
分子式 |
C13H8O4 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
2,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6,14-15H |
InChI 键 |
UHFHFHSHVGUMIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


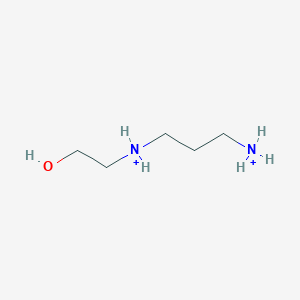
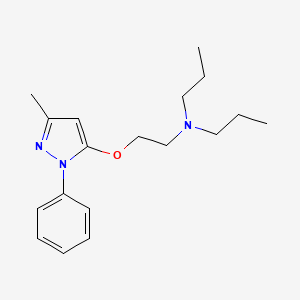
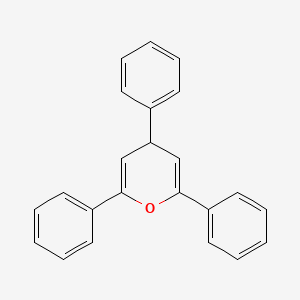
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
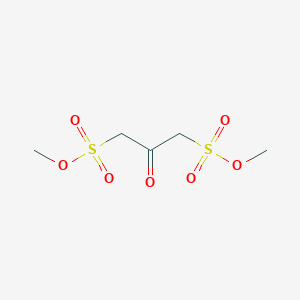
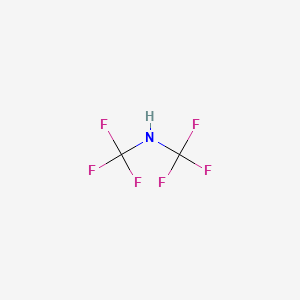

![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
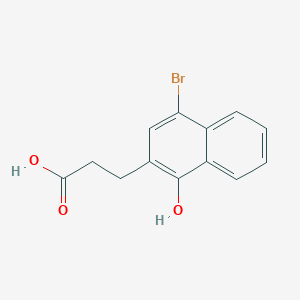
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
